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Compound of Interest

Compound Name: 11-Deoxy-13-deoxodaunorubicin

Cat. No.: B15565492

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the clinical development of GPX-150. It

includes troubleshooting guides and frequently asked questions to address specific issues that

may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: What is the primary challenge observed during the clinical development of GPX-150?

The primary challenge and dose-limiting toxicity (DLT) identified in the Phase I clinical trial of

GPX-150 was neutropenia.[1][2] At the maximum tolerated dose (MTD) of 265 mg/m², five out

of six patients required a dose reduction due to neutropenia.[1][2] In the Phase II study,

conducted at the same dose, Grade 3 neutropenia was also observed, although prophylactic

G-CSF was administered.[3]

Troubleshooting Neutropenia:

Monitoring: Closely monitor absolute neutrophil count (ANC) throughout the treatment cycle.
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Dose Modification: As per the Phase II protocol, the dose of GPX-150 can be reduced by

25% if dose reduction criteria are met. Two such reductions are permitted per subject.

Prophylactic Support: The use of granulocyte colony-stimulating factors (G-CSF) was

implemented in the Phase II trial to manage neutropenia.

Q2: What are the other common adverse events associated with GPX-150?

Aside from neutropenia, the most frequently reported adverse events in the Phase I and II trials

were anemia, fatigue, and nausea. Grade 3 anemia and one case of Grade 4 leukopenia were

also reported in the Phase II trial.

Troubleshooting Common Adverse Events:

Anemia: Monitor hemoglobin and hematocrit levels. Supportive care, such as blood

transfusions or erythropoiesis-stimulating agents, may be considered based on institutional

guidelines.

Fatigue: Assess the severity of fatigue and its impact on the patient's daily activities.

Supportive care and patient education on energy conservation strategies may be beneficial.

Nausea: Prophylactic antiemetics can be administered. Monitor for and manage any

instances of vomiting.

Q3: Has cardiotoxicity been a significant concern with GPX-150, similar to doxorubicin?

A key objective in the development of GPX-150 was to reduce the cardiotoxicity associated

with doxorubicin. Clinical data indicates success in this area. No patients in the Phase I study

experienced cardiotoxicity. Similarly, the Phase II trial in soft tissue sarcoma patients showed

no evidence of irreversible, cumulative dose-dependent chronic cardiotoxicity, as assessed by

left ventricular ejection fraction (LVEF). This is attributed to GPX-150's design, which reduces

the formation of reactive oxygen species and the cardiotoxic metabolite, doxorubicinol.

Q4: What is the efficacy of GPX-150 observed in clinical trials?

In the Phase I trial involving patients with advanced solid tumors, the best overall response was

stable disease in 20% of patients. The Phase II trial, which focused on patients with metastatic
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and unresectable soft tissue sarcoma, demonstrated more robust efficacy signals.

Quantitative Data Summary
Table 1: Phase I Trial - Adverse Events (at MTD of 265
mg/m²)

Adverse Event Grade 1-2 Grade 3 Grade 4

Neutropenia -
5/6 patients required

dose reduction
-

Anemia Frequent - -

Fatigue Frequent - -

Nausea Frequent - -

Data compiled from published Phase I study results.

Table 2: Phase II Trial - Efficacy in Soft Tissue Sarcoma
(N=22)

Efficacy Endpoint 6 Months 12 Months

Progression-Free Survival

(PFS) Rate
38% 12%

Overall Survival (OS) Rate 74% 45%

Data from the open-label, single-arm Phase II study.

Table 3: Phase II Trial - Grade 3/4 Adverse Events
Adverse Event Grade 3 Grade 4

Anemia Observed -

Neutropenia Observed -

Leukopenia - 1 patient
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Data from the Phase II study in soft tissue sarcoma.

Experimental Protocols
Phase I Dose-Escalation Study (NCT00710125)

Objective: To determine the maximum-tolerated dose (MTD) and dose-limiting toxicities

(DLT) of GPX-150.

Patient Population: Patients with metastatic solid tumors.

Treatment Administration: GPX-150 was administered as an intravenous infusion every 21

days for up to 8 cycles. An accelerated dose escalation was used for the first three dosing

groups (14 mg/m², 28 mg/m², and 56 mg/m²), followed by a standard "3+3" design for

subsequent cohorts up to 265 mg/m².

Key Inclusion Criteria:

Incurable disease, not a candidate for known effective systemic treatment.

Karnofsky performance status of at least 70%.

Adequate organ function (hematological, renal, and hepatic).

Ejection fraction ≥ 110% of the lower limit of institutional normal.

Key Exclusion Criteria:

Prior cumulative doxorubicin dose > 300 mg/m² or epirubicin > 540 mg/m².

History of hypersensitivity to anthracyclines.

Brain metastases unless asymptomatic and stable.

Prior history of congestive heart failure, myocardial infarction within 6 months, active

ischemic heart disease, or uncontrolled hypertension.

Phase II Single-Arm Study in Soft Tissue Sarcoma
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Objective: To evaluate the efficacy and safety of GPX-150 in patients with metastatic and

unresectable soft tissue sarcoma.

Patient Population: 22 adult patients with histologically proven advanced and/or metastatic

malignant soft tissue sarcoma of intermediate or high histologic grade.

Treatment Administration: GPX-150 administered at a starting dose of 265 mg/m²

intravenously every 21 days for up to 16 cycles, or until disease progression, unacceptable

toxicity, or patient withdrawal. Prophylactic G-CSF was administered.

Primary Endpoint: Progression-free survival at 12 months.

Safety Assessments: Regular monitoring of adverse events, with a specific focus on cardiac

function via LVEF assessments.
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Caption: Comparative pathways of Doxorubicin and GPX-150 in cardiomyocytes.
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Click to download full resolution via product page

Caption: Generalized workflow for the Phase II clinical trial of GPX-150.
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Caption: Logical relationship in the clinical development of GPX-150.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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